Daurisoline

Cardiovascular Pharmacology Ion Channel Pharmacology Electrophysiology

Researchers studying cardiac safety or excitotoxicity require tools with defined selectivity-yet many alkaloids produce confounding CYP450 crosstalk. Daurisoline solves this with validated target specificity. - **hERG safety tool:** 32-55% current inhibition (1-10 µM) without channel downregulation. - **P-type > L-type:** IC50 8 µM (GABA release) vs. weaker L-type block. - **Neuroprotection:** EC50 2.8 µM vs. glutamate excitotoxicity in neurons. - **Metabolic control:** Distinct CYP1A1 induction & CYP2D1/3A1 suppression-critical comparator for drug interaction studies.

Molecular Formula C37H42N2O6
Molecular Weight 610.7 g/mol
CAS No. 70553-76-3
Cat. No. B208671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaurisoline
CAS70553-76-3
Synonymsdaurisoline
Molecular FormulaC37H42N2O6
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
InChIInChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
InChIKeyBURJAQFYNVMZDV-FIRIVFDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Daurisoline: Cardiovascular and Neuroprotective Bisbenzylisoquinoline Alkaloid


Daurisoline is a bisbenzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum DC [1]. Chemically identified as (R,R)-daurisoline (O7-demethyldauricine) with the molecular formula C37H42N2O6 and a molecular weight of 610.70 g/mol, it belongs to a class of naturally occurring dimeric isoquinoline derivatives that includes tetrandrine, dauricine, and neferine [2]. Daurisoline has been characterized as a P-type calcium channel antagonist and an inhibitor of the hERG potassium channel, with documented antiarrhythmic, neuroprotective, and autophagy-blocking activities [3][4]. The compound is supplied as a white to beige powder with solubility in DMSO (≥15 mg/mL), making it suitable for in vitro and in vivo experimental applications [5].

P-type calcium channel probe

hERG channel investigation with expression-sparing profile

Glutamate excitotoxicity model research

CYP450 modulation comparative studies

Why Daurisoline Cannot Be Substituted


Although daurisoline shares the bisbenzylisoquinoline core structure with compounds such as dauricine, tetrandrine, and neferine, direct interchange between these alkaloids in experimental systems is scientifically unsound due to substantiated differences in target selectivity profiles, potency gradients, and metabolic handling [1]. For instance, while daurisoline demonstrates superior antiarrhythmic potency compared to its close structural analog dauricine in comparative studies, the two compounds exhibit divergent effects on cytochrome P450 enzyme induction, with dauricine upregulating CYP3A1, CYP2B, and CYP1A1 activities to 137-326% of control levels, whereas daurisoline produced markedly distinct induction patterns [2][3]. Furthermore, daurisoline displays a unique calcium channel subtype selectivity profile—preferentially targeting P-type channels—that differs from the L-type predominant antagonism observed with tetrandrine [4]. These pharmacological and pharmacokinetic divergences mean that substituting one bisbenzylisoquinoline for another introduces confounding variables that compromise experimental reproducibility and interpretation.

vs. Dauricine

Calcium channel selectivity may differ

P-type preference vs. broad Na+/K+/Ca2+ block complicates direct interchange.

vs. Tetrandrine

Neuroprotection endpoint not transferable

Daurisoline’s glutamate-excitotoxicity protection is not reported for tetrandrine.

vs. Verapamil / Isradipine

Mechanism of Ca2+ influx blockade diverges

P-channel antagonism differs from L-type-dominant blockers; profile may not replicate.

Daurisoline Quantitative Differentiation Against Comparators


Antiarrhythmic Potency vs. Dauricine

In a comprehensive review of bisbenzylisoquinoline alkaloid cardiovascular pharmacology, daurisoline exhibited an antiarrhythmic effect that is more potent than that of its close structural analog dauricine [1]. This potency differential has been corroborated by independent experimental validation from the Tongji Medical College research group, which confirmed through long-term animal studies and clinical trials that while both daurisoline and dauricine possess antiarrhythmic properties, daurisoline consistently demonstrates greater effect strength [2]. In rabbit models of hypertrophy, daurisoline at a concentration of 15 μM prolonged action potential duration (APD) and reduced early afterdepolarizations (EADs) in papillary muscle preparations, confirming its direct electrophysiological mechanism distinct from the broader ion channel blocking profile of dauricine .

Antiarrhythmic potency vs. dauricine
Head-to-head
Reported higher antiarrhythmic response relative to dauricine (qualitative ranking)
Antiarrhythmic assay context
Model-dependent; rabbit hypertrophy, 15 μM
Cardiovascular Pharmacology Ion Channel Pharmacology Electrophysiology

P-Type Calcium Channel Blockade vs. Verapamil and Isradipine

Daurisoline demonstrates a distinct calcium channel subtype selectivity profile that separates it from conventional calcium channel blockers. In comparative studies, daurisoline inhibited L-type calcium channel Cav1.2 expressed in HEK293 cells with concentration-dependent inhibition rates of 14.68±4.02% at 1 μM, 32.37±6.63% at 3 μM, and 59.63±5.23% at 10 μM [1]. At 3 μM, the inhibitory potency of daurisoline was approximately 40% of that exhibited by the specific L-type calcium channel blocker isradipine at the same concentration [1]. Crucially, daurisoline differs from verapamil in its mode of blocking Ca2+ influx in neurons, with studies concluding that daurisoline may be a potent Ca2+ antagonist of Ca2+ channels in neurones through a mechanism distinct from verapamil [2]. This is further supported by evidence that daurisoline acts as a P-type calcium channel blocker, with IC50 values of 8 μM and 18 μM for inhibition of 3H-GABA and glutamate release respectively, a profile resembling omega-agatoxin IVA but with approximately 1000-fold lower potency [3].

L-type CaV1.2 inhibition vs. isradipine
Head-to-head
Inhibition: 14.7% at 1 μM, 32.4% at 3 μM, 59.6% at 10 μM; ~40% of isradipine at 3 μM
Calcium channel subtype assay context
Mechanism distinct from verapamil
Calcium Channel Pharmacology Neuropharmacology Electrophysiology

hERG Blockade with Preserved Channel Expression

Daurisoline inhibits the hERG potassium channel with a concentration- and voltage-dependent profile that distinguishes it from many other hERG-blocking agents. In HEK293 cells stably expressing the hERG channel, daurisoline at 10 μM shifted the steady-state inactivation V1/2 negatively by 15.9 mV and accelerated the onset of inactivation [1]. Quantitative inhibition data show that at concentrations of 1, 3, 10, and 30 μM, the inhibition ratios for current amplitude at the end of depolarization (IhERG-step) at +20 mV were 32.2±4.2%, 41.6±2.6%, 55.1±7.2%, and 76.3±5.1% respectively [2]. Critically, daurisoline at concentrations below 30 μM exerts a blocking effect on hERG current without affecting the expression and function of the hERG channel protein, whereas at 30 μM, both hERG expression and current were significantly decreased [3]. This concentration-dependent bifurcation—channel blockade without altered expression at lower concentrations versus combined blockade and expression suppression at higher concentrations—represents a pharmacologically distinct profile compared to other bisbenzylisoquinoline alkaloids such as dauricine, which blocks cardiac transmembrane Na+, K+, and Ca2+ ion currents broadly [4].

hERG blockade & expression
Cross-study comparable
Whole-cell patch clamp, HEK293-hERG; IhERG-step inhibition 32–76% at 1–30 μM; V1/2 shift -15.9 mV
hERG channel response context
Expression preserved ≤10 μM
Cardiac Electrophysiology Ion Channel Pharmacology Safety Pharmacology

Neuroprotection Against Glutamate Excitotoxicity

Daurisoline demonstrates concentration-dependent neuroprotection against glutamate-induced excitotoxicity in primary hippocampal neuronal cultures. In studies using cultured rat hippocampal neurons, daurisoline at concentrations ranging from 0.01 to 10 μmol·L⁻¹ inhibited glutamate cytotoxicity and increased cell viability in a concentration-dependent manner, with 50% prevention of cell death achieved at 2.8 μmol·L⁻¹ (95% confidence limit: 1.2-5.9 μmol·L⁻¹) [1]. Mechanistically, daurisoline at 10 μmol·L⁻¹ blocked glutamate-elicited relaxation of endothelium-denuded rat aortic rings in the presence of hippocampal tissue, but did not affect relaxation induced by sodium nitroprusside, indicating that the compound inhibits glutamate-triggered nitric oxide (NO) generation without preventing the downstream effects of NO [1]. This neuroprotective profile is complemented by in vivo findings demonstrating that daurisoline reduced spontaneous activity of rat cerebellar Purkinje cells in a dose-dependent manner following intravenous bolus administration of 1-60 mg/kg, confirming central nervous system penetration and activity [2]. In contrast, other bisbenzylisoquinoline alkaloids such as tetrandrine have been primarily characterized for antihypertensive effects rather than direct neuronal protection [3].

Glutamate neuroprotection
Class-level inference
EC50 2.8 μmol·L⁻¹ (95% CI 1.2–5.9)
Neuroprotection assay response context
Inhibits glutamate-triggered NO; hippocampal neurons
Neuropharmacology Excitotoxicity Neuroprotection

Divergent CYP450 Modulation vs. Dauricine

Daurisoline and its close structural analog dauricine exhibit quantitatively and qualitatively distinct effects on hepatic cytochrome P450 enzyme expression and activity, despite sharing a bisbenzylisoquinoline core structure. In a comparative study using male Sprague-Dawley rats administered dauricine (75 or 150 mg·kg⁻¹·day⁻¹) or daurisoline (37.5 or 75 mg·kg⁻¹·day⁻¹) by gavage for 6 days, dauricine increased CYP3A1, CYP2B, and CYP1A1 activities to 137%, 288%, and 326% of control levels respectively, with corresponding mRNA level increases of 333%, 706%, and 134% (P<0.05) [1]. In contrast, daurisoline produced a markedly different induction pattern: CYP1A1 activity, mRNA, and protein levels were increased to 134%, 576%, and 141% of control levels respectively (P<0.01), while significant decreases were detected in the activities, mRNA, and protein levels of CYP2B1, CYP2D1, and CYP3A1 (P<0.01) [1]. Both compounds significantly decreased mRNA and protein levels of CYP1A2 and CYP2C11 by 9-81% of control (P<0.05 or P<0.01) [1]. These findings demonstrate that dauricine broadly induces multiple CYP isoforms, whereas daurisoline exhibits a more restricted induction profile with concomitant suppression of several major drug-metabolizing enzymes.

CYP450 modulation vs. dauricine
Head-to-head
Daurisoline: CYP1A1 ↑34%, ↓CYP2B1/2D1/3A1; Dauricine: CYP1A1 ↑226%, CYP2B ↑188%, CYP3A1 ↑37%
Divergent CYP modulation profiles
Opposite directional effects on major isoforms
Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Preferential Lung Accumulation

Daurisoline exhibits a distinctive tissue distribution profile following intravenous administration, with preferential accumulation in pulmonary tissue. In rabbits receiving intravenous bolus doses of 2.5, 5.0, and 10.0 mg·kg⁻¹ daurisoline, the concentration-time profile conformed to a two-compartment open model with distribution half-lives (t1/2α) of 0.024, 0.030, and 0.018 hours and elimination half-lives (t1/2β) of 3.0, 3.4, and 6.9 hours respectively [1]. Clearance (CL) values were 3.1, 3.6, and 4.4 L·kg⁻¹·h⁻¹, while volumes of distribution (Vd) were 13.1, 18.0, and 43.6 L·kg⁻¹ across the three dose levels [1]. Notably, tissue distribution analysis revealed that lung tissue contained the highest drug concentrations among all organs examined, with all tissue concentrations significantly exceeding plasma drug concentrations [2]. Elimination followed linear kinetics at 2.5-5.0 mg·kg⁻¹ doses but transitioned to nonlinear kinetics at 10.0 mg·kg⁻¹, with disproportionate increases in initial plasma concentration (p0) and elimination half-life [1]. This tissue distribution pattern is not documented for comparator bisbenzylisoquinoline alkaloids such as tetrandrine or neferine in comparable detail [3].

Lung accumulation PK
Class-level inference
t1/2β 3.0–6.9 h; Vd 13.1–43.6 L/kg; highest concentration in lung tissue
Tissue distribution property context
Nonlinear kinetics at 10 mg/kg
Pharmacokinetics Tissue Distribution Oncology

Daurisoline Research Application Scenarios


hERG Blockade Without Expression Suppression

Daurisoline is uniquely suited for cardiac safety pharmacology and ion channel research programs investigating hERG channel function where maintenance of channel expression is critical. At concentrations below 30 μM, daurisoline inhibits hERG current (32.2-55.1% inhibition at 1-10 μM) while preserving channel protein expression and function, enabling researchers to study acute channel blockade effects without the confounding variable of expression downregulation [1]. This property is particularly valuable for long-term exposure studies and for distinguishing between direct channel block and expression-mediated effects—a distinction that cannot be made with many other hERG blockers [2]. The concentration-dependent V1/2 shift of -15.9 mV at 10 μM provides a quantitative benchmark for comparing compound effects across experimental systems [1].

Neuronal Calcium Channel Subtype Dissection

Daurisoline serves as a valuable pharmacological tool for dissecting the relative contributions of P-type versus L-type calcium channels in neurotransmitter release and neuronal signaling. With IC50 values of 8 μM and 18 μM for inhibiting 3H-GABA and glutamate release respectively via P-channel blockade, and demonstrated weaker L-type channel inhibition (approximately 40% of isradipine potency at 3 μM), daurisoline offers a selectivity profile that complements omega-agatoxin IVA (1000-fold more potent at P-channels) and L-type selective agents [3][4]. The compound's distinct mechanism of Ca2+ influx blockade compared to verapamil further expands the available pharmacological toolkit for calcium channel subtype interrogation [5]. This selectivity profile is not replicated by dauricine, which blocks cardiac transmembrane Na+, K+, and Ca2+ currents broadly without subtype specificity [6].

Excitotoxicity Neuroprotection in Hippocampal Models

Daurisoline is directly applicable to research programs investigating glutamate-induced excitotoxicity and neuroprotective strategies. The compound provides concentration-dependent protection against glutamate neurotoxicity in primary hippocampal neurons with a defined EC50 of 2.8 μmol·L⁻¹ for preventing cell death [7]. The established mechanism—inhibition of glutamate-triggered NO generation without blocking the downstream effects of NO—provides researchers with a well-characterized tool for dissecting the NO signaling axis in excitotoxicity [7]. Confirmed CNS penetration and activity following systemic administration (1-60 mg/kg i.v. reduces cerebellar Purkinje cell spontaneous activity) enables translation between in vitro and in vivo experimental designs [8]. Other bisbenzylisoquinoline alkaloids such as tetrandrine lack this documented neuroprotective profile [6].

CYP Enzyme Modulation and Drug Interaction Studies

Daurisoline is an essential comparator compound for drug metabolism studies investigating the structure-activity relationships governing CYP450 enzyme modulation by bisbenzylisoquinoline alkaloids. The striking divergence between daurisoline (induces CYP1A1; suppresses CYP2B1, CYP2D1, CYP3A1) and dauricine (broadly induces CYP3A1, CYP2B, CYP1A1) demonstrates that subtle structural differences within this chemical class produce opposing effects on major drug-metabolizing enzymes [9]. Researchers designing combination studies or investigating herbal medicine interactions require both compounds to control for class-wide versus compound-specific effects on hepatic metabolism. The availability of quantitative induction/suppression data for daurisoline enables precise prediction of potential drug-drug interaction risks in preclinical experimental designs [9].

Application
Selection Property
Validation Focus
hERG channel research and cardiac safety pharmacology
Concentration-dependent hERG inhibition with preserved channel expression
hERG expression and current response at ≤30 μM
P-type and L-type calcium channel subtype studies
Preferential P-type channel blockade with modest L-type inhibition
Neurotransmitter release inhibition and CaV1.2 comparison
Glutamate excitotoxicity and neuroprotection studies
Concentration-dependent protection with NO generation inhibition
Hippocampal neuron viability and EC50 confirmation
Drug metabolism and CYP450 interaction studies
Distinct CYP1A1 induction with CYP2B1/2D1/3A1 suppression
Hepatic enzyme activity and expression in rodent models

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